Structural Differentiation of the 5-Bromopyrimidine-Piperidine-Pyridazine Core vs. Common Heteroaryl-Piperidine Kinase Inhibitors
The target compound embodies a distinct heteroaryl-piperidine scaffold combining a 5-bromopyrimidine with a 6-methylpyridazinyl ether. This contrasts with the more common trisubstituted pyridine-piperidine Wnt inhibitors such as compound 9 from the AstraZeneca series, which lack the bromine atom and pyridazine moiety [1]. In the SCD1 inhibitor patent literature, related pyridazine-based analogs with alternative bicyclic heteroaryl capping groups achieve IC50 values in the low nanomolar range in human liver microsome assays [2], but no data for the bromopyrimidine-bearing target compound are provided. The quantitative differentiation of the target compound from these comparators cannot be established due to absence of head-to-head or cross-study data.
| Evidence Dimension | Structural uniqueness of the 5-bromopyrimidine-piperidine-pyridazine scaffold |
|---|---|
| Target Compound Data | C15H18BrN5O; 5-Br-pyrimidine linked to 6-methylpyridazin-3-yl via oxymethyl-piperidine |
| Comparator Or Baseline | Compound 9 (J. Med. Chem. 2015): Trisubstituted pyridine-piperidine Wnt inhibitor; SCD1 inhibitors (US9102669B2): Pyridazine analogs with non-pyrimidine capping groups |
| Quantified Difference | No quantitative activity or selectivity data available for target compound to calculate difference |
| Conditions | N/A – comparative biological data absent |
Why This Matters
The unique combination of a 5-bromopyrimidine and a methylpyridazinyl ether defines a distinct intellectual property space and potential selectivity profile, but without quantitative data, procurement decisions cannot be evidence-based.
- [1] Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. J. Med. Chem. 2015, 58, 2, 917–933. View Source
- [2] Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent US9102669B2, 2015. View Source
